(6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a cyclohexyl group, a furan ring, and a thiadiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include cyclohexylamine, furan-2-carbaldehyde, and various catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the imino group can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs for treating infections and cancer .
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares the cyclohexyl group but differs in its overall structure and applications.
Heparinoid: Although structurally different, heparinoids are similar in their potential biological activities.
Uniqueness
What sets (6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of a cyclohexyl group, a furan ring, and a thiadiazolopyrimidine core. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H16N4O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H16N4O2S/c17-13-12(9-11-7-4-8-22-11)14(21)18-16-20(13)19-15(23-16)10-5-2-1-3-6-10/h4,7-10,17H,1-3,5-6H2/b12-9-,17-13? |
InChI Key |
BMXODUFCUHBECS-NAXSCAEVSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NN3C(=N)/C(=C/C4=CC=CO4)/C(=O)N=C3S2 |
Canonical SMILES |
C1CCC(CC1)C2=NN3C(=N)C(=CC4=CC=CO4)C(=O)N=C3S2 |
Origin of Product |
United States |
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